1-萘胺,1,2,3,4-四氢-N-甲基-4-苯基-,盐酸盐,(Z)-

描述

1-Naphthylamine derivatives, particularly those that are N-methylated, are significant in a variety of chemical and biological contexts. Their synthesis, however, has been limited due to the lack of general and step-economic methods, which has impeded the development of new functions and properties for these compounds .

Synthesis Analysis

A novel synthesis method for 1-naphthylamines has been developed, utilizing Cu(I)-catalyzed benzannulation of terminal alkynes, 2-bromoaryl ketones, and amides. This method is efficient, convenient, and general, producing a wide array of functionalized 1-naphthylamines with yields up to 95%. Notably, this synthesis occurs in water, a green solvent, and is free from the need for Pd and ligands . Another synthesis approach for 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride, an important intermediate for monoamine oxidase inhibitors, involves a multi-step process including acylation, reduction, cyclization, condensation, and salification, with an overall yield of 43.6% .

Molecular Structure Analysis

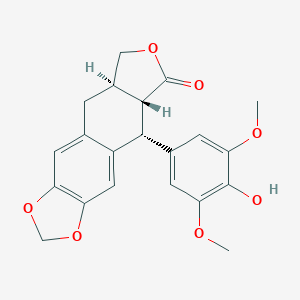

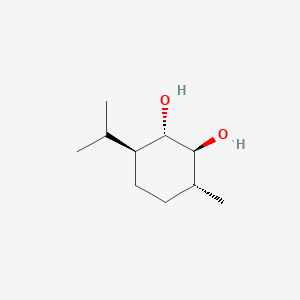

The molecular structures of 1-naphthylamine derivatives can be complex and varied. For instance, N-cinnamoyl-1-naphthylamines can cyclize to form different structures such as 4-phenyl-3,4-dihydro-1H-naphth[1,8-bc]azepin-2-ones and 4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-ones. Additionally, N-benzyl analogues can undergo a cascade reaction to produce novel heptacyclic structures . The absolute configurations of certain enantiomers of N,N,1-trimethyl-1-phenyl-1,2,3,4-tetrahydro-3-naphthylamines have been tentatively assigned based on the circular dichroism spectrum of a derived bridged ketone .

Chemical Reactions Analysis

The 1-naphthylamine derivatives exhibit unique reactivity, such as the exclusive 6-endo-dig selectivity observed in the Cu(I)-catalyzed synthesis. The ability to incorporate a broad range of functional groups from readily available substrates is a significant feature of these reactions . The cyclization reactions mediated by triflic acid demonstrate the versatility of 1-naphthylamine derivatives in forming diverse and complex molecular architectures .

Physical and Chemical Properties Analysis

The functionalized 1-naphthylamines synthesized through the Cu(I)-catalyzed method possess good electronic donor-acceptor structures, which confer intriguing photophysical properties. These include tunable and polarity-sensitive fluorescence emission, as well as large Stokes shifts. Such properties have practical applications, as demonstrated by the use of a 1-naphthylamine derivative to image lipid droplets and monitor their growth in cellular environments . The synthesis methods and the resulting physical and chemical properties of these compounds highlight their potential for varied applications in chemistry, biology, and materials science.

科学研究应用

解痉剂由 1,2,3,4-四氢-2-萘胺合成的 N-[(苯甲酰氧基)烷基]-1,2,3,4-四氢-2-萘胺衍生物已被评估其解痉作用。其中一些化合物对结肠表现出神经选择性作用,其活性超过了参比药物美贝维林。这突出了它们作为医疗治疗中解痉剂的潜力 (Kanao 等人,1982)。

有机合成中的催化剂该化合物已用于合成用于酮还原的钳形 4-官能化 2-氨基甲基苯并[h]喹啉钌催化剂。这涉及多个步骤,包括与苯甲酰乙酸乙酯反应、溴化和氢化,展示了其在复杂有机合成过程中的效用 (Facchetti 等人,2016)。

单胺氧化酶抑制剂的中间体设计了一种合成 1,2,3,4-四氢-1-萘胺盐酸盐的方法,这是一种单胺氧化酶 (MAO) 抑制剂的重要中间体。该方法的建立对于工业生产至关重要,证明了该化合物在 MAO 抑制剂开发中的重要性 (Yu,2013)。

植物毒性N-苯基-2-萘胺是一种相关化合物,其在植物中的植物毒性已被研究。发现它可以特异性地抑制藻类的光合作用,表明其作为研究水生环境中植物毒性效应的模型化合物的潜力 (Altenburger 等人,2006)。

氨基取代衍生物的合成实现了氨基取代衍生物的合成,如 1、2、3、4-四氢-6-甲氧基-N-甲基-2-苯基-2-萘胺等,显示了该化合物在创建各种化学结构方面的多功能性 (Nomura 等人,1974)。

加氢脱氮研究在硫化 NiMo/Al2O3 催化剂上研究了 1-萘胺的加氢脱氮,揭示了其反应形成四氢萘和萘等各种化合物的特性,这有助于理解加氢脱氮过程中的反应机理 (Zhao 等人,2003)。

药理特性由 1-和 2-萘胺盐酸盐合成的萘基哌嗪和四氢萘基哌嗪的药理特性已被研究,表明该化合物在神经性和心血管药物的开发中发挥作用 (Červená 等人,1975)。

抗抑郁药的合成该化合物参与了抗抑郁药盐酸舍曲林的改进型工业合成,展示了其在开发有效药物中的作用 (Vukics 等人,2002)。

属性

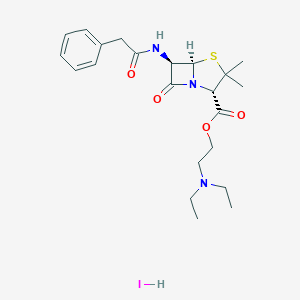

IUPAC Name |

(1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17;/h2-10,14,17-18H,11-12H2,1H3;1H/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSOELQVDLSJFM-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200388 | |

| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

CAS RN |

52371-38-7 | |

| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052371387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

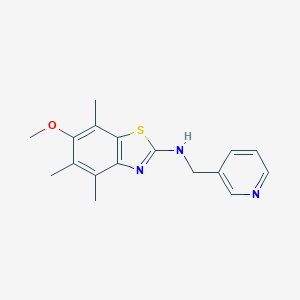

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)

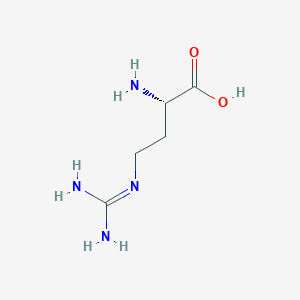

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)